Predicted pKa Modulation Relative to Phenylboronic Acid
The predicted pKa of 2-(Piperidin-1-ylmethyl)phenylboronic acid is 8.35±0.53, which is approximately 0.5 units lower than the reported pKa of 8.83 for phenylboronic acid at 25°C [1]. This decrease in pKa indicates that the ortho-piperidinylmethyl group slightly acidifies the boronic acid, which could influence its binding to diols at physiological pH (7.4) and its performance in Suzuki couplings under mildly basic conditions [2].
| Evidence Dimension | pKa (acidity constant) |
|---|---|
| Target Compound Data | 8.35±0.53 (predicted) |
| Comparator Or Baseline | Phenylboronic acid: 8.83 (experimental) |
| Quantified Difference | ΔpKa ≈ -0.48 |
| Conditions | Aqueous solution, 25°C; target pKa predicted via ACD/Labs Percepta Platform; comparator pKa experimental |
Why This Matters
A lower pKa shifts the boronic acid-boronate equilibrium at physiological pH, potentially enhancing diol binding affinity and affecting the pH window for optimal Suzuki-Miyaura coupling.
- [1] ChemicalBook. (n.d.). Phenylboronic acid. Retrieved from https://www.chemicalbook.cn/CASEN_98-80-6.htm View Source
- [2] Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. View Source
